molecular formula C9H16O3 B571507 Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one CAS No. 65712-92-7

Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one

Cat. No.: B571507
CAS No.: 65712-92-7
M. Wt: 172.224
InChI Key: SMYKAGDBRFUPLJ-UHFFFAOYSA-N
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Description

Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-methyl-3-isopropoxy-2-butenal.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyldihydro-2H-pyran-3(4H)-one: Lacks the isopropoxy group, which may affect its reactivity and applications.

    6-Isopropoxy-2-methyl-4H-pyran-4-one: The position of the double bond and the oxygen atom can influence its chemical properties.

Uniqueness

Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

65712-92-7

Molecular Formula

C9H16O3

Molecular Weight

172.224

IUPAC Name

2-methyl-6-propan-2-yloxyoxan-3-one

InChI

InChI=1S/C9H16O3/c1-6(2)11-9-5-4-8(10)7(3)12-9/h6-7,9H,4-5H2,1-3H3

InChI Key

SMYKAGDBRFUPLJ-UHFFFAOYSA-N

SMILES

CC1C(=O)CCC(O1)OC(C)C

Origin of Product

United States

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